Synthesis of trans-Crotylboronic acid pinacol ester
Synthesis of trans-Crotylboronic acid pinacol ester
An In-depth Technical Guide to the Synthesis of trans-Crotylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
trans-Crotylboronic acid pinacol ester is a cornerstone reagent in modern organic synthesis, prized for its versatility in constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, covering established and contemporary methodologies. We delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and address practical considerations for purification and characterization. The content is designed to equip researchers with the knowledge to not only replicate these methods but also to innovate upon them, fostering advancements in medicinal chemistry and materials science.
Introduction: The Significance of trans-Crotylboronic Acid Pinacol Ester
trans-Crotylboronic acid pinacol ester, also known as (E)-crotylboronic acid pinacol ester, is a vital building block in organic chemistry, particularly in the realm of stereoselective carbon-carbon bond formation.[] Its utility stems from the crotyl moiety, which can be transferred to a variety of electrophiles with high levels of regio- and stereocontrol. This capability is of paramount importance in the synthesis of pharmaceuticals and natural products, where precise control over stereochemistry is often critical to biological activity.[2][3]
The pinacol ester group confers several advantages, including enhanced stability compared to the corresponding boronic acid, making it amenable to a wider range of reaction conditions and facilitating purification and handling.[4] Its application in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology, has been instrumental in the synthesis of numerous commercial drugs and agrochemicals.[2][4] Furthermore, its role in allylboration reactions provides a powerful tool for the asymmetric synthesis of homoallylic alcohols, a common structural motif in bioactive molecules.
This guide will explore the primary synthetic routes to this indispensable reagent, providing both theoretical understanding and practical guidance for its preparation and use.
Synthetic Methodologies
The synthesis of trans-crotylboronic acid pinacol ester can be broadly categorized into several key approaches. The choice of method often depends on the desired scale, available starting materials, and the required isomeric purity.
Palladium-Catalyzed Cross-Coupling of Crotyl Halides or Acetates with Bis(pinacolato)diboron
One of the most widely employed methods involves the palladium-catalyzed reaction of a crotyl electrophile, such as crotyl chloride or acetate, with bis(pinacolato)diboron (B₂pin₂). This approach is attractive due to the commercial availability of the starting materials and the generally high yields and stereoselectivity.[5]
Mechanism: The catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to the crotyl halide or acetate. This is followed by transmetalation with bis(pinacolato)diboron and subsequent reductive elimination to afford the desired trans-crotylboronic acid pinacol ester and regenerate the palladium(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Synthesis from Crotyl Acetate
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Materials:
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trans-Crotyl acetate
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Bis(pinacolato)diboron (B₂pin₂)
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium acetate (KOAc)
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Anhydrous 1,4-dioxane
-
-
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), palladium(II) acetate (3 mol%), and triphenylphosphine (6 mol%).
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Evacuate and backfill the flask with the inert gas three times.
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Add anhydrous 1,4-dioxane via syringe.
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Add trans-crotyl acetate (1.0 equivalent) dropwise to the stirred suspension.
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Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
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Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Copper-Catalyzed Borylation of Crotyl Halides
Copper catalysis offers a cost-effective and often milder alternative to palladium-based systems.[6] Copper(I) catalysts, in the presence of a suitable ligand, can effectively mediate the borylation of crotyl halides with bis(pinacolato)diboron.
Mechanism: The reaction likely proceeds through a copper-boryl intermediate, which then undergoes a substitution reaction with the crotyl halide. The stereochemical outcome is generally high, favoring the trans isomer.
Transition Metal-Free Approaches
Recent advancements have focused on the development of transition metal-free methods for the synthesis of organoboron compounds, driven by the desire to reduce costs and metal contamination in the final products. These methods often employ organometallic reagents, photoredox catalysis, or 1,2-metallate rearrangements.
Example: Synthesis via Grignard Reagent
One straightforward, albeit less stereoselective, approach involves the reaction of crotylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate). This method often yields a mixture of cis and trans isomers, requiring careful purification to isolate the desired trans product.
Purification and Characterization
The purification of boronic acid pinacol esters can present challenges due to their potential for hydrolysis and interaction with silica gel during chromatography.[7]
Chromatographic Purification
Flash column chromatography is the most common method for purifying trans-crotylboronic acid pinacol ester. To mitigate product loss and hydrolysis, several strategies can be employed:[7]
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Deactivation of Silica Gel: Pre-treating the silica gel with a non-nucleophilic base like triethylamine can neutralize acidic silanol groups.[7]
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Boric Acid Impregnation: Using silica gel impregnated with boric acid can suppress the over-adsorption of the pinacol ester.[7][8]
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Anhydrous Conditions: Employing rigorously dried solvents and performing the chromatography under an inert atmosphere can prevent hydrolysis.[7]
Table 1: Typical Eluent Systems for Flash Chromatography
| Eluent System | Ratio (v/v) | Notes |
| Hexanes/Ethyl Acetate | 95:5 to 90:10 | A common starting point for elution. |
| Dichloromethane/Hexanes | Varies | Can provide alternative selectivity. |
Characterization
The structure and purity of trans-crotylboronic acid pinacol ester are typically confirmed by spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum provides key diagnostic signals. The vinyl protons of the trans isomer typically appear as a multiplet between 5.3 and 5.6 ppm. The methyl group attached to the double bond appears as a doublet around 1.6 ppm. The benzylic protons appear as a doublet around 1.9 ppm, and the twelve equivalent protons of the pinacol group give a sharp singlet at approximately 1.2 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the vinyl carbons, the methyl and methylene carbons of the crotyl group, and the carbons of the pinacol ester.
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¹¹B NMR Spectroscopy: The boron NMR spectrum will exhibit a broad singlet, typically in the range of +30 to +35 ppm, which is characteristic of a tricoordinate boron atom in a pinacol ester.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Table 2: Key Spectroscopic Data for trans-Crotylboronic Acid Pinacol Ester
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~5.4 | m | - | CH=CH |
| ¹H | ~1.9 | d | ~6.0 | CH₂ |
| ¹H | ~1.6 | d | ~6.0 | CH₃ |
| ¹H | ~1.2 | s | - | C(CH₃)₂ |
| ¹¹B | ~34 | br s | - | B |
Practical Considerations and Troubleshooting
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Isomeric Purity: The presence of the cis isomer is a common impurity. Careful selection of the synthetic method and purification conditions is crucial to obtain high isomeric purity.
-
Hydrolysis: Boronic esters are susceptible to hydrolysis, especially in the presence of water or on acidic silica gel.[7] It is essential to use anhydrous solvents and consider deactivating the silica gel for chromatography.
-
Protodeboronation: Under certain conditions, particularly with strong acids or bases, the C-B bond can be cleaved, leading to the formation of butene. This side reaction can be minimized by careful control of the reaction pH and temperature.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of trans-crotylboronic acid pinacol ester.
Caption: Generalized workflow for the synthesis of trans-crotylboronic acid pinacol ester.
Conclusion
The synthesis of trans-crotylboronic acid pinacol ester is a well-established yet continually evolving field. The methodologies discussed in this guide, from classic palladium-catalyzed cross-couplings to emerging transition metal-free strategies, provide a robust toolkit for accessing this valuable reagent. A thorough understanding of the underlying reaction mechanisms, coupled with careful attention to purification and handling, is essential for successfully preparing and utilizing this compound in the synthesis of complex molecules that drive innovation in drug discovery and materials science.
References
- Jiang, M., & Morken, J. P. (2018). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters.
-
Wiley-VCH. Supporting Information. [Link]
- D. G. Hall, (Editor)
-
Organic Syntheses. Boronic esters. [Link]
- Das, K. K., Paul, S., & Panda, S. (2020). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 18(45), 8939-8974.
- Hitosugi, S., Nogi, K., & Yorimitsu, H. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 47(6), 801-803.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. [Link]
-
ResearchGate. Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. [Link]
-
School of Chemistry | University of Bristol. and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]
-
Reddit. Boronic acid pinacol ester deprotection. [Link]
-
Organoboron compounds. (Z)-crotylboronic acid pinacol ester. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(5), 1561–1573.
-
Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
- da Silva, A. C., et al. (2021).
-
Magritek. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. [Link]
- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703.
-
Supporting Information. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]
- Studer, A., & Curran, D. P. (2016). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 7(1), 47–51.
-
Frontier Specialty Chemicals. Iodomethylboronic acid pinacol ester. [Link]
Sources
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodomethylboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 6. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
